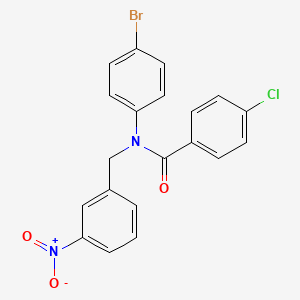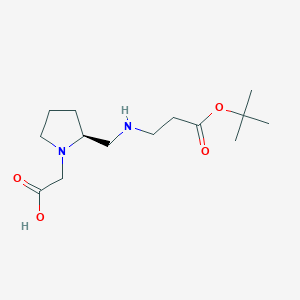![molecular formula C9H8OS B12990076 2-Methylbenzo[b]thiophene 1-oxide CAS No. 33945-86-7](/img/structure/B12990076.png)
2-Methylbenzo[b]thiophene 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzo[b]thiophene 1-oxide is an organic compound with the molecular formula C₉H₈OS. It is a derivative of benzo[b]thiophene, where the sulfur atom is oxidized to form a sulfoxide group. This compound is of significant interest in the field of heterocyclic chemistry due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzo[b]thiophene 1-oxide can be synthesized through the oxidation of 2-methylbenzo[b]thiophene. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) in the presence of trifluoroacetic acid (CF₃CO₂H) . Another method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions would depend on factors such as yield, purity, and cost.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[b]thiophene 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 2-methylbenzo[b]thiophene 1,1-dioxide.
Reduction: Reduction of the sulfoxide group can revert the compound back to 2-methylbenzo[b]thiophene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in trifluoroacetic acid (CF₃CO₂H) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 2-Methylbenzo[b]thiophene 1,1-dioxide.
Reduction: 2-Methylbenzo[b]thiophene.
Scientific Research Applications
2-Methylbenzo[b]thiophene 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studies have shown its role in the metabolism of thiophene derivatives in living organisms.
Medicine: It is investigated for its potential medicinal properties, including its role in drug metabolism.
Industry: It is used in the preparation of photoelectric materials and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[b]thiophene 1-oxide involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized to form reactive intermediates that can interact with cellular components . The sulfoxide group plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene 1-oxide: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzo[b]thiophene 1,1-dioxide: Further oxidized form of 2-Methylbenzo[b]thiophene 1-oxide.
Thiophene 1-oxide: Lacks the benzo ring and the methyl group.
Uniqueness
This compound is unique due to the presence of both the methyl group and the sulfoxide group, which confer distinct chemical and biological properties. Its reactivity and applications differ from those of its analogs, making it a valuable compound in various fields of research .
Properties
CAS No. |
33945-86-7 |
|---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-methyl-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C9H8OS/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-6H,1H3 |
InChI Key |
VFLOQABPXXBZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2S1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B12990007.png)
![5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B12990010.png)










